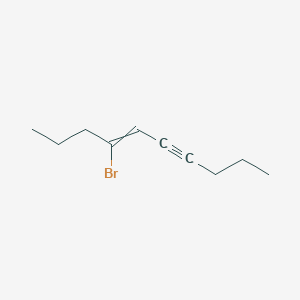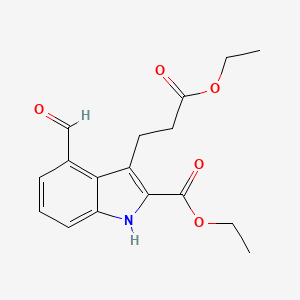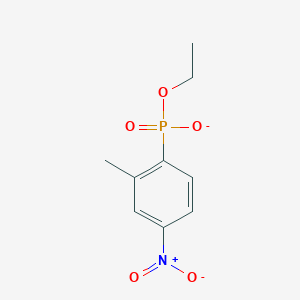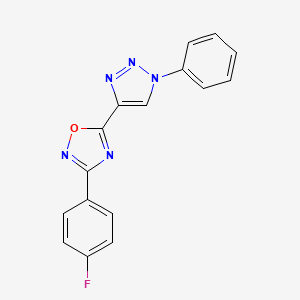![molecular formula C15H22ClN B12613932 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 909397-24-6](/img/structure/B12613932.png)
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[310]hexane;hydrochloride is a chemical compound with the molecular formula C12H15NClH It is known for its unique bicyclic structure, which includes a 3-azabicyclo[310]hexane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods offer advantages such as mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed oxidative cyclization of 1,6-enynes . The process is optimized for high efficiency and scalability, ensuring the production of the compound in significant quantities.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the transport proteins for norepinephrine and serotonin, thereby enhancing and prolonging their actions . This mechanism is similar to that of certain nonopioid analgesics, making it a candidate for pain management therapies.
相似化合物的比较
Similar Compounds
Bicifadine: A nonopioid analgesic with a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core and exhibit diverse biological activities.
Uniqueness
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific substitution pattern and the presence of a propyl group, which may influence its pharmacological properties and receptor interactions.
属性
CAS 编号 |
909397-24-6 |
|---|---|
分子式 |
C15H22ClN |
分子量 |
251.79 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13;/h4-7,14H,3,8-11H2,1-2H3;1H |
InChI 键 |
XIQBFYRSOXFMTP-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)



![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)
![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)


